3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
CAS No.: 866040-95-1
Cat. No.: VC8143422
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866040-95-1 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)13-16-14(18-17-13)12-3-2-8-15-9-12/h2-9H,1H3 |
| Standard InChI Key | LQTKEDYOUUXKRM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 |
Introduction
Chemical Architecture and Physicochemical Profile
The molecular structure of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine features a pyridine ring connected via carbon-carbon bond to a 1,2,4-oxadiazole heterocycle substituted with a p-tolyl group. This configuration creates distinct electronic properties:
-
The oxadiazole ring introduces electron-deficient characteristics, enhancing hydrogen-bonding capacity with biological targets .
-
The pyridine moiety contributes basicity (predicted pKa ≈ 3.1) and π-stacking capabilities critical for protein interactions .
-
The 4-methylphenyl group provides hydrophobic bulk, influencing membrane permeability and target selectivity .
Calculated molecular properties include:
-
Molecular weight: 243.26 g/mol
-
LogP (octanol-water partition coefficient): 2.8 ± 0.3
-
Polar surface area: 68.9 Ų
These parameters suggest moderate blood-brain barrier penetration potential, making the compound suitable for central nervous system-targeted therapies .
Synthetic Methodologies
Laboratory-Scale Synthesis
The principal synthetic route involves sequential cyclization and coupling reactions:
-
Oxadiazole Formation:
4-Methylbenzonitrile undergoes hydroxylamine-mediated conversion to 4-methylbenzamidoxime, followed by cyclization with pyridine-3-carbonyl chloride under basic conditions (K₂CO₃/DMF, 80°C) . -
Purification:
Crude product purification via silica gel chromatography (hexane:ethyl acetate = 3:1) yields the target compound in 62-68% purity, with final crystallization from ethanol achieving >95% purity .
Industrial Production Considerations
Scale-up challenges include:
-
Exothermic control during cyclization (ΔH = -128 kJ/mol)
-
Catalyst optimization (Pd/C vs. Ni-based systems) for yield improvement
-
Continuous flow reactor designs reducing reaction time from 18h (batch) to 45 minutes
Recent advances in microwave-assisted synthesis (100W, 120°C) demonstrate 89% yield enhancement compared to conventional heating .
Biological Activity Spectrum
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.003-2.76 | PPARδ/β agonism |
| MCF-7 (Breast) | 1.14-9.27 | Caspase-3/7 activation |
| HT-29 (Colon) | 4.5-92.4 | G2/M cell cycle arrest |
Notably, gold(I) complexes of related 1,2,4-oxadiazoles exhibit sub-micromolar potency against drug-resistant carcinomas .
Antimicrobial Properties
Screenings against WHO priority pathogens reveal:
| Pathogen | MIC (μg/mL) | Target |
|---|---|---|
| Staphylococcus aureus | 8-16 | Cell wall synthesis |
| Candida albicans | 32-64 | Ergosterol pathway |
| Pseudomonas aeruginosa | 16-32 | Efflux pump inhibition |
Molecular Mechanisms
PPARδ/β Receptor Modulation
The compound acts as a selective PPARδ/β agonist (EC₅₀ = 38 nM), inducing:
-
3.2-fold increase in fatty acid oxidation genes (CPT1A, PDK4)
Enzyme Inhibition Profiles
Kinase screening assays identify:
-
78% inhibition of EGFR (1 μM concentration)
-
92% AKT1 phosphorylation blockade
-
Selective COX-2 inhibition (IC₅₀ = 0.89 μM vs. COX-1 IC₅₀ = 48 μM)
Structure-Activity Relationships
Critical structural determinants include:
-
Oxadiazole C-5 position: Electron-withdrawing groups (-NO₂, -CF₃) enhance anticancer activity 4-7 fold
-
Pyridine N-position: 3-Substitution improves solubility (LogS increased from -4.1 to -3.2)
-
Methyl group: para-Substitution on phenyl ring increases metabolic stability (t₁/₂ from 2.1h to 5.7h in microsomes)
Pharmacokinetic Profile
Preliminary ADME studies in murine models show:
-
Oral bioavailability: 42-58%
-
Plasma protein binding: 89-93%
-
CYP3A4-mediated metabolism producing 4-hydroxyphenyl derivative
-
Renal clearance: 12.3 mL/min/kg
Toxicological Considerations
Acute toxicity (LD₅₀):
-
Mouse: 480 mg/kg (oral)
-
Rat: 320 mg/kg (intraperitoneal)
Chronic exposure studies (28-day):
-
No hepatotoxicity at <50 mg/kg/day
-
Reversible nephropathy at ≥100 mg/kg/day
Comparative Analysis with Structural Analogs
| Compound | Anticancer Potency | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 3-[3-(4-MePh)-Oxd]-Py | +++ | 0.89 | Moderate |
| 5-(Pyridin-3-yl)-Oxd | ++ | 1.24 | High |
| Oxd-Benzimidazole | + | 0.45 | Low |
Key: +++ (IC₅₀ <1 μM), ++ (IC₅₀ 1-10 μM), + (IC₅₀ >10 μM)
Current Research Frontiers
Nanocarrier Delivery Systems
PLGA nanoparticles (150 nm diameter) enhance tumor accumulation 3.8-fold compared to free drug in xenograft models .
Photodynamic Therapy Applications
The compound exhibits strong two-photon absorption (δ = 780 GM at 800 nm), enabling deep-tissue activation in combination with IR irradiation .
Antibiotic Adjuvant Development
Synergy studies show 256-fold reduction in ciprofloxacin MIC against E. coli when co-administered at sub-inhibitory concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume